2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid
CAS No.: 184473-59-4
Cat. No.: VC8461251
Molecular Formula: C10H11BrO4
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184473-59-4 |
---|---|
Molecular Formula | C10H11BrO4 |
Molecular Weight | 275.10 g/mol |
IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C10H11BrO4/c1-14-8-5-7(11)9(15-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
Standard InChI Key | XXOYRLPGAQGLTR-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1CC(=O)O)OC)Br |
Canonical SMILES | COC1=CC(=C(C=C1CC(=O)O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid belongs to the class of substituted phenylacetic acids. Its structure comprises a phenyl ring substituted with bromine at the 4-position and methoxy groups at the 2,5-positions, linked to an acetic acid moiety. The SMILES notation is COC1=CC(=C(C=C1CC(=O)O)OC)Br
, and the InChIKey is XXOYRLPGAQGLTR-UHFFFAOYSA-N
. These identifiers confirm its unique stereoelectronic profile, which influences reactivity and biological interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid typically involves bromination and functional group transformations. One documented method begins with 2,5-dimethoxyphenylacetic acid, which undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis catalyst . Alternative routes include the hydrolysis of nitrile precursors, as outlined in the patent CN101407474A, which describes the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile followed by acidic hydrolysis to yield the acetic acid derivative .
Table 1: Key Synthetic Methods
Physical and Chemical Properties
Thermodynamic and Spectral Data
The compound’s weak acidity enables salt formation under basic conditions, enhancing solubility for biological assays. Collision cross-section (CCS) values, predicted via computational models, range from 148.3–153.4 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) . These values aid in mass spectrometric identification in complex matrices.
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 275.10 g/mol | |
Melting Point | 160–162°C | |
Solubility | Methanol, Ethyl Acetate, Chloroform | |
pKa | ~4.6 | |
Predicted CCS ([M+H]⁺) | 149.5 Ų |
Reactivity and Functional Group Transformations
The acetic acid moiety participates in esterification and amidation reactions, enabling the synthesis of prodrugs or fluorescent probes. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating structural diversification .
Applications and Research Findings
Pharmacological Research
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic phenethylamine . In hepatic metabolism studies, oxidative deamination of 2C-B produces this acid via intermediate alcohols, which are further oxidized . This pathway highlights its role in detoxification and potential biomarker utility.
Metabolic Pathways and Interspecies Variability
Hepatic Metabolism
Incubation of 2C-B with hepatocytes from humans, primates, and rodents yields 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid as a primary metabolite . Interspecies differences emerge in demethylation and hydroxylation steps:
-
Human/Monkey/Rabbit: Produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) .
-
Mouse: Generates 4-bromo-2,5-dimethoxy-phenol (BDMP), a unique metabolite .
Toxicity Profiling
Related Compounds and Derivatives
Table 3: Structurally Analogous Compounds
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